8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
8-iodo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZVJBIUNNZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=CN2C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416221-54-9 | |
| Record name | 8-iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor pyrrolo[1,2-a][1,4]diazepin-1-one compound. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on bromo analog (215.1 g/mol) + atomic weight difference (I vs. Br: ~80 vs. ~90).
Functional Group Impact
- Halogen Effects: Iodine’s polarizability and size may enhance binding to hydrophobic pockets in biological targets compared to bromine.
- Methyl vs. Sulfonyl Groups : Methyl substitution (e.g., 5-methyl derivative) improves lipophilicity, whereas sulfonyl chloride introduces polarity and reactivity for further derivatization .
Biological Activity
8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is a heterocyclic compound notable for its unique structure that combines elements of pyrrole and diazepine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C8H9IN2O
- Molecular Weight : 276.07 g/mol
- CAS Number : 1416221-54-9
Synthesis and Preparation
The synthesis of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves multi-step organic reactions. A common method includes the iodination of a precursor compound under controlled temperature and solvent conditions.
The biological activity of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is primarily attributed to its interaction with various molecular targets. These interactions can modulate biological pathways such as:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCRs which are crucial in signal transduction processes. For instance, it has been shown to affect adenylyl cyclase activity leading to alterations in cyclic AMP levels .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolodiazepines. For example:
- Study on Cell Lines : In vitro testing on various cancer cell lines demonstrated that compounds similar to 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one exhibit cytotoxic effects at specific concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 12 | Cell cycle arrest and apoptosis |
| MCF7 (Breast) | 18 | Induction of pro-apoptotic factors |
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological effects of this compound:
- Anxiolytic Effects : Animal models have shown that administration of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one results in reduced anxiety-like behaviors in rodents.
Comparative Analysis with Related Compounds
The unique structural attributes of 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one distinguish it from other heterocyclic compounds such as imidazole and indole derivatives. While these compounds also exhibit significant biological activities:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Imidazole Derivatives | Antifungal and anticancer | Broad range of activities |
| Indole Derivatives | Antidepressant and anti-inflammatory | Diverse pharmacological profiles |
| Pyrrolodiazepines | Anticancer and anxiolytic | Specific interactions with GPCRs |
Q & A
Basic: What are the established synthetic routes for 8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one, and what key reaction conditions are critical for successful cyclization?
Answer:
The synthesis of pyrrolodiazepinones often involves multi-step reactions, including carboxylate activation, nucleophilic substitution, and cyclization. For example, ethyl carboxylate intermediates (e.g., ethyl 1H-indole-2-carboxylate) can react with amines or Grignard reagents to form fused diazepinones . Key conditions include:
- Temperature control : Reactions are typically initiated at 0°C to prevent side reactions, followed by gradual warming to room temperature.
- Solvent selection : Dry THF is preferred for Grignard reagent compatibility .
- Cyclization optimization : Avoiding premature ring opening (e.g., via pH control or inert atmospheres) is critical, as observed in failed cyclization attempts with pyrazole derivatives .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) ensures high purity .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of iodinated pyrrolodiazepinones?
Answer:
- 1H/13C NMR : Essential for confirming regiochemistry and ring saturation. For example, deshielded protons adjacent to the iodine atom can indicate substitution patterns .
- LC/MS : Monitors reaction progress and detects intermediates, as demonstrated in studies where unexpected byproducts (e.g., ring-opened species) were identified .
- Elemental analysis : Validates iodine incorporation and stoichiometry.
Advanced: How can researchers address contradictions in spectroscopic data when characterizing iodinated pyrrolodiazepinones, particularly regarding regioisomer formation?
Answer:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns spatial proximity of protons, distinguishing regioisomers.
- Computational modeling : Compares theoretical vs. experimental NMR shifts to validate structures .
- X-ray crystallography : Provides definitive structural confirmation, though iodine’s heavy atom effect may complicate data collection.
- Reaction monitoring : LC/MS tracks intermediates, helping identify when regioisomers form (e.g., during iodination or cyclization) .
Advanced: What strategies optimize iodination efficiency in pyrrolodiazepinone derivatives while minimizing side reactions?
Answer:
- Electrophilic iodination : Use of N-iodosuccinimide (NIS) in aprotic solvents (e.g., DCM) under controlled temperatures.
- Protecting groups : Tert-butyl esters (e.g., tert-butyl 4-hydroxy-pyrrolodiazepine carboxylate) stabilize reactive sites during iodination .
- Regioselectivity control : Steric and electronic directing groups (e.g., electron-donating substituents) guide iodine placement. Compare brominated analogs (e.g., 8-bromo derivatives) for reactivity trends .
Basic: What biological activities have been explored for pyrrolodiazepinone analogs, and how might iodine substitution influence these properties?
Answer:
- Antiproliferative activity : Asymmetrical bis-pyrrolobenzodiazepinones show promise in treating proliferative diseases, with iodine’s electronegativity potentially enhancing DNA-binding affinity .
- Solubility modulation : Iodine’s hydrophobicity may alter pharmacokinetics, requiring formulation adjustments (e.g., co-solvents or prodrug strategies).
Advanced: How do synthetic yields vary with substituent size in pyrrolodiazepinones, and what mechanistic insights explain these trends?
Answer:
- Steric hindrance : Bulky substituents (e.g., benzyl or pentyl groups) reduce yields due to slower cyclization kinetics. For example, 2-ethyl derivatives achieve ~65% yield, while benzyl-substituted analogs drop to ~45% .
- Electronic effects : Electron-withdrawing groups (e.g., halogens) accelerate ring closure by stabilizing transition states.
Basic: What are the stability challenges associated with iodinated pyrrolodiazepinones under storage or reaction conditions?
Answer:
- Light sensitivity : Iodine’s photolability necessitates amber vials and inert storage (argon or nitrogen).
- Thermal decomposition : Avoid prolonged heating above 60°C; DSC/TGA analysis can identify degradation thresholds.
- Hydrolytic susceptibility : Protect against moisture using molecular sieves in reactions .
Advanced: How can computational methods predict the reactivity of 8-iodo-pyrrolodiazepinones in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- DFT calculations : Model iodine’s leaving-group ability and transition-state geometries for Pd-catalyzed couplings.
- Hammett parameters : Correlate substituent effects with reaction rates. Iodine’s σp value (-0.24) suggests moderate electron donation, favoring oxidative addition .
- Experimental validation : Compare with bromo/chloro analogs to benchmark computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
